6-bromo-3-chlorocinnolin-4(1H)-one

Description

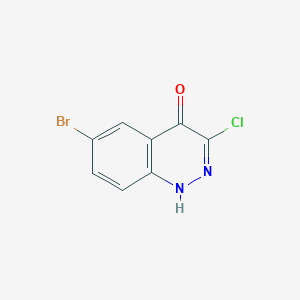

6-Bromo-3-chlorocinnolin-4(1H)-one is a halogenated cinnolinone derivative characterized by a bicyclic aromatic structure with bromine and chlorine substituents at positions 6 and 3, respectively. The bromine and chlorine atoms enhance the compound’s electrophilicity and influence its binding affinity to biological targets.

Properties

IUPAC Name |

6-bromo-3-chloro-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFXIEOYQGYBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-chlorocinnolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the bromination of 3-chlorocinnoline, followed by oxidation to introduce the ketone functionality at the 4-position. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and strong oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The ketone group at the 4-position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form more complex derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide are used.

Major Products:

Substitution Products: Amino or thiol derivatives of cinnoline.

Reduction Products: 4-hydroxy derivatives.

Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-bromo-3-chlorocinnolin-4(1H)-one derivatives as anticancer agents. For instance, a series of quinazoline-pyrimidine hybrids, which include similar structural motifs, demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The most active compound in this series exhibited IC50 values as low as 2.3 µM against A549 cells .

Table 1: Antiproliferative Activity of Quinazoline-Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 | 2.3 |

| 6n | SW-480 | 5.9 |

| 6n | MCF-7 | 5.65 |

These findings suggest that compounds structurally related to this compound can induce apoptosis and cell cycle arrest, particularly in the S-phase .

Antimicrobial Properties

The compound has also shown promise as an antibacterial and antifungal agent. Research indicates its ability to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial therapies. The specific mechanisms of action are still under investigation, but preliminary data suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including the Knorr synthesis approach, which has been explored for related quinoline derivatives . This method allows for the modification of the core structure to enhance biological activity or selectivity.

Table 2: Synthesis Overview of Related Compounds

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 6-Bromo-4-methylquinolin-2(1H)-one | Knorr Synthesis | Varies |

| This compound | Reaction with substituted anilines | High |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of compounds like this compound. By systematically altering substituents on the core structure, researchers can identify modifications that enhance potency and reduce toxicity. For instance, varying halogen substitutions has been shown to significantly impact the compound's efficacy against cancer cell lines .

Computational Studies

Computational modeling has been employed to predict the binding affinities and interactions of this compound with target proteins involved in cancer progression and microbial resistance. Molecular docking studies provide insights into how these compounds may interact at the molecular level, guiding further experimental validation .

Mechanism of Action

The biological activity of 6-bromo-3-chlorocinnolin-4(1H)-one is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer research, it may induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- 6-Bromo-3-iodoquinolin-4(1H)-one (CAS 1320361-71-4): This compound shares a quinolinone core with a bromine substituent but differs in the position of iodine (vs. chlorine in the target compound). The iodine atom increases molecular weight (349.95 g/mol vs.

- 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one (CAS 1091599-75-5): A pyridinone derivative with bromine, chlorine, and methyl groups. The methyl group introduces steric hindrance, reducing reactivity compared to the planar cinnolinone system .

Spectroscopic Properties

NMR data for related compounds provide insights into the electronic environment of halogenated heterocycles:

The downfield shifts in aromatic protons of this compound (compared to streptochlorin) suggest stronger electron-withdrawing effects from the halogen substituents .

Biological Activity

6-Bromo-3-chlorocinnolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H5BrClN

- Molecular Weight : 232.50 g/mol

The compound features a cinnoline core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of related compounds. For instance, studies on similar halogenated quinolines have demonstrated:

- Fungitoxicity : Compounds with chlorine in the 3-position exhibited higher antifungal activity than their brominated counterparts. For example, 6-bromo-3-chloro-8-quinolinol inhibited various fungi at concentrations below 1 µg/ml, suggesting that structural modifications can significantly impact efficacy against fungal pathogens .

Anticancer Activity

The anticancer properties of related compounds have been explored extensively. For instance:

- Cytotoxicity Against Cancer Cell Lines : Various cinnoline derivatives have shown promising results in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A study reported that certain derivatives effectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways .

Case Study 1: Antifungal Activity

A study conducted by Gershon et al. evaluated the antifungal activity of halogenated quinolines, including derivatives similar to this compound. The findings indicated that compounds with chlorine substitutions were more effective against fungi such as Aspergillus niger and Trichophyton mentagrophytes, with minimum inhibitory concentrations (MICs) below 1 µg/ml for several tested compounds .

Case Study 2: Anticancer Potential

In another study focusing on quinoline derivatives, researchers synthesized a series of compounds and tested their cytotoxic effects against various cancer cell lines. The results revealed that some derivatives exhibited significant antiproliferative effects, with IC50 values indicating potent activity against colon cancer cells . This suggests that further exploration into the structure-activity relationship (SAR) could yield promising anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.